Room-Temperature OAC Formation Yield: (cod)Pd(CH₂TMS)₂ vs. Neophyl Palladacycle P3
In a direct head-to-head comparison under identical reaction conditions (0.05 mmol Pd precursor, 0.055 mmol ligand, 0.075 mmol aryl bromide, THF, 0.10 M), (cod)Pd(CH₂TMS)₂ (P1) afforded RuPhos-, XPhos-, and t-BuXPhos-ligated oxidative addition complexes in 99%, 97%, and 99% NMR yield, respectively, at room temperature after 16 hours [1]. In contrast, the air-stable neophyl palladacycle P3 gave 0%, 0%, and 10% yield for the same ligands at room temperature; heating to 60 °C was required to reach 59% (RuPhos), 100% (XPhos), and 82% (t-BuXPhos) [1]. The diaryl complex (cod)Pd(2,4,6-F₃C₆H₂)₂ (P2) gave 40% for t-BuXPhos at room temperature and was deemed too stable for general OAC formation. This means that for users seeking access to OACs without heated reaction setups, (cod)Pd(CH₂TMS)₂ is uniquely enabling among the tested Pd(II) precursors.
| Evidence Dimension | NMR yield of oxidative addition complex formation |
|---|---|
| Target Compound Data | RuPhos: 99%; XPhos: 97%; t-BuXPhos: 99% (all at rt, 16 h, THF) |
| Comparator Or Baseline | Neophyl palladacycle P3: RuPhos 0% (rt) / 59% (60 °C); XPhos 0% (rt) / 100% (60 °C); t-BuXPhos 10% (rt) / 82% (60 °C). Diaryl complex P2: t-BuXPhos 40% (rt). |
| Quantified Difference | For bulky t-BuXPhos: 99% (P1, rt) vs. 10% (P3, rt) vs. 40% (P2, rt); P3 requires 60 °C to reach 82%. |
| Conditions | 0.05 mmol Pd precursor, 0.055 mmol biarylphosphine ligand, 0.075 mmol 2-(trimethylsilyl)ethyl 4-bromobenzoate, THF (0.50 mL, 0.10 M), 16 h; yields by ¹H NMR with 1,3,5-trimethoxybenzene internal standard. |
Why This Matters
For laboratories and CROs synthesizing isolated oxidative addition complexes at ambient temperature, (cod)Pd(CH₂TMS)₂ eliminates the need for heated reactors and delivers near-quantitative yields for bulky biarylphosphine ligands where alternative precursors fail entirely at room temperature.
- [1] King, R. P.; Krska, S. W.; Buchwald, S. L. A Neophyl Palladacycle as an Air- and Thermally Stable Precursor to Oxidative Addition Complexes. Org. Lett. 2021, 23 (20), 7927–7932. Table 1, entries 1–14. DOI: 10.1021/acs.orglett.1c02307. View Source
